molecular formula C17H25N3O4 B599037 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester CAS No. 1204810-61-6

3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B599037
CAS No.: 1204810-61-6
M. Wt: 335.404
InChI Key: SWDWTRGQYFBZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a nitrophenylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Nitrophenylmethylamino Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenylmethylamino group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Amino derivative of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acid derivative

Scientific Research Applications

Chemistry

In chemistry, 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrophenylmethylamino group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar structure but with a phenylamino group instead of a nitrophenylmethylamino group.

    tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group.

    tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: Features a piperazine ring instead of a piperidine ring.

Uniqueness

3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the nitrophenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1204810-61-6

Molecular Formula

C17H25N3O4

Molecular Weight

335.404

IUPAC Name

tert-butyl 3-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-4-5-14(12-19)18-11-13-6-8-15(9-7-13)20(22)23/h6-9,14,18H,4-5,10-12H2,1-3H3

InChI Key

SWDWTRGQYFBZCC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

3-(4-nitrobenzylamino)piperidine-1-carboxylic acid tert-butyl ester

Origin of Product

United States

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